(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride
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Overview
Description
(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an aminomethyl group, a methylphenyl group, and a tetrahydrobenzoazepinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:
Aminomethylation: Introduction of the aminomethyl group to the aromatic ring.
Cyclization: Formation of the tetrahydrobenzoazepinyl ring structure.
Methanone Formation: Introduction of the methanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to a nitro group.
Reduction: Reduction of the methanone group to a hydroxyl group.
Substitution: Replacement of the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tetrahydrobenzoazepinyl group may interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
- (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanol
- (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methane
Uniqueness
What sets (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride apart from similar compounds is its specific combination of functional groups. The presence of both the aminomethyl and methanone groups provides unique reactivity and interaction potential, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
335155-21-0 |
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Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[4-(aminomethyl)-3-methylphenyl]-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-14-12-16(9-10-17(14)13-20)19(22)21-11-5-4-7-15-6-2-3-8-18(15)21;/h2-3,6,8-10,12H,4-5,7,11,13,20H2,1H3;1H |
InChI Key |
GUCRYITVDZGANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CN.Cl |
Origin of Product |
United States |
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